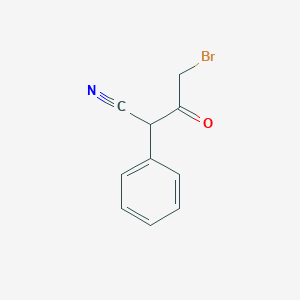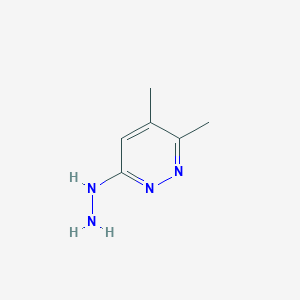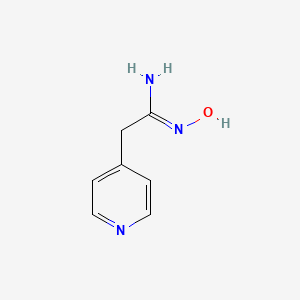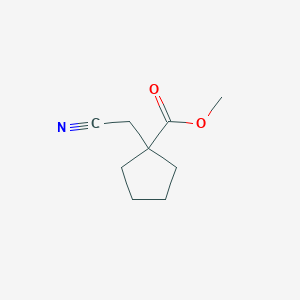
R-VANOL hydrogenphosphate
Descripción general
Descripción
R-VANOL hydrogenphosphate, with the chemical formula C32H21O4P, is a chiral phosphoric acid derivative. It is a structurally distinct compound known for its vaulted biaryl ligand structure, which provides a unique chiral environment. This compound has gained significant attention in the field of asymmetric catalysis due to its ability to induce high levels of enantioselectivity in various chemical reactions .
Mecanismo De Acción
Target of Action
R-VANOL hydrogenphosphate is a structurally distinct chiral Brønsted acid . It primarily targets meso-aziridines, Boc-activated aryl imines, and aldehydes with amino benzenesulfonamides . These targets play a crucial role in various biochemical reactions, where this compound acts as a catalyst.
Mode of Action
This compound interacts with its targets by acting as a catalyst in several reactions. It is involved in the desymmetrization of meso-aziridines, asymmetric aza-Darzens aziridine synthesis, enantioselective ring-opening of mono-and bicyclic N-acyl meso aziridines, and condensation of aldehydes with amino benzenesulfonamides . The compound’s interaction with these targets results in changes that facilitate the progression of these reactions.
Biochemical Pathways
It is known to be involved in several asymmetric reactions, indicating its role in the modification of biochemical pathways related to these reactions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the facilitation of various reactions. It aids in the desymmetrization of meso-aziridines, asymmetric aza-Darzens aziridine synthesis, enantioselective ring-opening of mono-and bicyclic N-acyl meso aziridines, and condensation of aldehydes with amino benzenesulfonamides . These reactions are crucial in various biochemical processes, and the compound’s role as a catalyst can significantly influence their outcomes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of R-VANOL hydrogenphosphate typically involves the reaction of R-VANOL with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out at temperatures ranging from 0 to 25°C. The resulting product is then hydrolyzed with water to yield this compound .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar reaction conditions but is optimized for higher yields and scalability. The process involves the use of commercially available starting materials and is designed to be reproducible on a gram-scale .
Análisis De Reacciones Químicas
Types of Reactions: R-VANOL hydrogenphosphate undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a chiral catalyst.
Reduction: It can be involved in reduction reactions, particularly in asymmetric hydrogenation.
Substitution: It can undergo substitution reactions, especially in the formation of chiral phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions are typically chiral compounds with high enantiomeric purity. These products are valuable in the synthesis of pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
R-VANOL hydrogenphosphate has a wide range of applications in scientific research, including:
Biology: It is employed in the synthesis of biologically active molecules, including chiral drugs and natural products.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of enantiomerically pure drugs.
Industry: It finds applications in the production of fine chemicals and agrochemicals.
Comparación Con Compuestos Similares
VAPOL hydrogenphosphate: Another vaulted biaryl ligand with similar chiral properties.
BINOL hydrogenphosphate: A widely used chiral phosphoric acid catalyst with a different structural framework.
iso-VAPOL hydrogenphosphate: An isomer of VAPOL with a chiral pocket similar to VANOL.
Uniqueness: R-VANOL hydrogenphosphate is unique due to its specific vaulted structure, which provides a deeper chiral pocket compared to other similar compounds. This structural feature allows it to induce higher levels of enantioselectivity in certain reactions, making it a valuable catalyst in asymmetric synthesis .
Propiedades
IUPAC Name |
13-hydroxy-3,23-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.05,10.016,21]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21O4P/c33-37(34)35-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)36-37/h1-20H,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJERWFPNPBWGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2C5=C(C6=CC=CC=C6C=C5C7=CC=CC=C7)OP(=O)(O4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3246044.png)
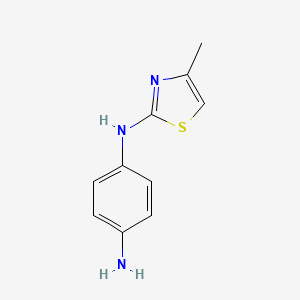


![2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B3246074.png)

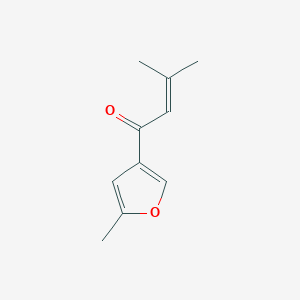
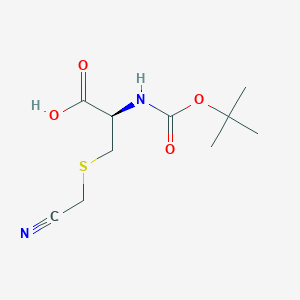
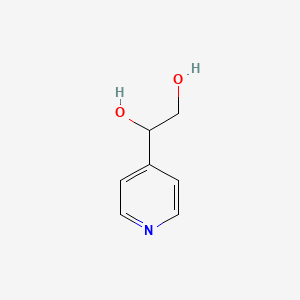
![[2-(2-Chloroethoxy)ethyl]trimethylsilane](/img/structure/B3246107.png)
